4-methyl-1H-pyrrole-3-carbaldehyde
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Overview
Description
4-Methyl-1H-pyrrole-3-carbaldehyde is a heterocyclic aromatic organic compound characterized by a pyrrole ring substituted with a methyl group at the 4-position and a formyl group at the 3-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-methylpyrrole as the starting material.
Formylation Reaction: The formylation of 4-methylpyrrole can be achieved using reagents such as formic acid or formyl chloride under controlled conditions.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or halides can be used in substitution reactions.
Major Products Formed:
Oxidation Products: 4-Methyl-1H-pyrrole-3-carboxylic acid.
Reduction Products: 4-Methyl-1H-pyrrole-3-ol.
Substitution Products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-Methyl-1H-pyrrole-3-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives have been investigated for their antimicrobial, anti-inflammatory, and antitumor properties.
Medicine: Research has explored the use of this compound derivatives in drug design and development. These compounds have been studied for their potential therapeutic effects in various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 4-methyl-1H-pyrrole-3-carbaldehyde exerts its effects depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary based on the derivative and its intended use.
Comparison with Similar Compounds
Pyrrole: The parent compound without the methyl and formyl groups.
3-Formylpyrrole: A pyrrole derivative with the formyl group at the 3-position but without the methyl group.
4-Methylpyrrole-2-carbaldehyde: A structural isomer with the formyl group at the 2-position.
Uniqueness: 4-Methyl-1H-pyrrole-3-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both the methyl and formyl groups provides distinct chemical properties compared to its isomers and related compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its versatility and reactivity make it a valuable compound for research and development across multiple fields.
Properties
CAS No. |
1038393-91-7 |
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Molecular Formula |
C6H7NO |
Molecular Weight |
109.13 g/mol |
IUPAC Name |
4-methyl-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C6H7NO/c1-5-2-7-3-6(5)4-8/h2-4,7H,1H3 |
InChI Key |
KCHDFGJRSBTOMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC=C1C=O |
Purity |
95 |
Origin of Product |
United States |
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